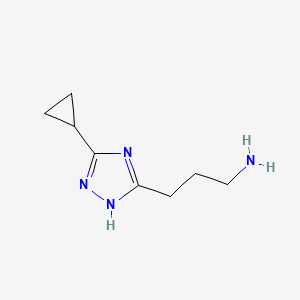

3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine” is a chemical compound with the linear formula C8H15N4Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

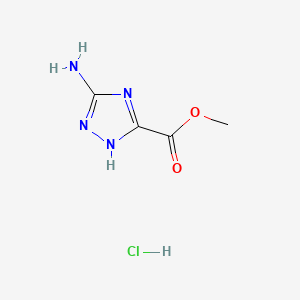

Synthesis Analysis

There are two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Physical And Chemical Properties Analysis

“3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine” is a solid at room temperature . It has a molecular weight of 124.15 . The compound should be stored in a dark place, sealed in dry, at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Industrial Usage Amino-1,2,4-triazoles, including compounds like 3-(5-Cyclopropyl-4H-1,2,4-triazol-3-yl)propan-1-amine, are fundamental raw materials in the fine organic synthesis industry. They are extensively used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their application extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, which are integral in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Pharmaceutical Development Triazoles, including 3-(5-Cyclopropyl-4H-1,2,4-triazol-3-yl)propan-1-amine, are crucial in the development of new drugs due to their diverse biological activities and structural variations. Their use in medicines has prompted significant interest in developing new synthesis methods and evaluating their potential applications. Recent advancements emphasize therapeutic uses in anti-inflammatory, antiplatelet, antimicrobial, antitumoral, antiviral activities, and treatments for neglected diseases (Ferreira et al., 2013).

Chemical Synthesis and Biological Activities The compound falls under the category of N-heterocyclic compounds, notable for their role in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The stability of triazoles to acidic/basic hydrolysis and their significant dipole moment make them excellent candidates for hydrogen bonding and dipole-dipole interactions with biological targets. Their broad spectrum of biological activities has drawn global research attention, focusing on the synthesis of biologically active triazoles (Kaushik et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with a 1,2,4-triazole moiety are known to interact with a variety of biological targets .

Mode of Action

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the function of the target .

Biochemical Pathways

1,2,4-triazole derivatives have been found to exhibit a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety in a compound is known to improve pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Compounds containing a 1,2,4-triazole moiety are known to have a wide range of biological activities .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Propiedades

IUPAC Name |

3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-5-1-2-7-10-8(12-11-7)6-3-4-6/h6H,1-5,9H2,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVMDDKNSVCZEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=N2)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-3-chloro-5-methylbenzo[e][1,2,4]triazine](/img/structure/B599200.png)

![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol](/img/structure/B599214.png)

![2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B599217.png)

![5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B599218.png)